Methyl 6-bromo-2-pyridinepropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-2-pyridinepropanoate is an organic compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a propanoate group attached to the 2nd position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-2-pyridinepropanoate typically involves the bromination of 2-methylpyridine followed by esterification. One common method includes the reaction of 2-methylpyridine with bromine in the presence of a catalyst to yield 6-bromo-2-methylpyridine. This intermediate is then subjected to esterification with propanoic acid under acidic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the controlled addition of bromine to 2-methylpyridine, followed by esterification in a separate reactor. This method allows for efficient scaling up and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-2-pyridinepropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to remove the bromine atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation results in pyridine N-oxides.
- Reduction leads to dehalogenated pyridine compounds.
Scientific Research Applications
Methyl 6-bromo-2-pyridinepropanoate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 6-bromo-2-pyridinepropanoate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions makes it versatile in various chemical transformations .
Comparison with Similar Compounds
2-Bromo-6-methylpyridine: Shares the bromopyridine core but lacks the propanoate group.
Methyl 2-bromo-3-pyridinecarboxylate: Similar ester functionality but different bromine position.
6-Bromo-2-picoline: Another bromopyridine derivative with a methyl group instead of a propanoate.
Uniqueness: Methyl 6-bromo-2-pyridinepropanoate is unique due to the combination of the bromine atom and the ester group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 3-(6-bromopyridin-2-yl)propanoate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)6-5-7-3-2-4-8(10)11-7/h2-4H,5-6H2,1H3 |
InChI Key |
OWLSSVGWFWPDLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.